molecular formula C5H8F2O2 B14835360 [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol

[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol

Cat. No.: B14835360
M. Wt: 138.11 g/mol
InChI Key: KSYJIMLAIWGZHF-UHFFFAOYSA-N
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Description

[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C5H8F2O2 and a molecular weight of 138.11 g/mol It is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by fluorination and hydroxymethylation reactions. One common method involves the use of cyclopropane derivatives and fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. Its structural features make it a candidate for the development of new pharmaceuticals and agrochemicals .

Medicine: In medicine, research is focused on exploring the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to create products with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. These interactions can modulate biological processes, making the compound effective in various applications .

Comparison with Similar Compounds

Uniqueness: The presence of fluorine atoms in [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol imparts unique chemical properties such as increased stability and reactivity. This makes it distinct from other cyclopropyl derivatives and enhances its potential for various applications .

Properties

Molecular Formula

C5H8F2O2

Molecular Weight

138.11 g/mol

IUPAC Name

[2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol

InChI

InChI=1S/C5H8F2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2

InChI Key

KSYJIMLAIWGZHF-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C1(F)F)CO)O

Origin of Product

United States

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